molecular formula C22H24O10 B13787974 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone

3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone

Cat. No.: B13787974
M. Wt: 448.4 g/mol
InChI Key: VWAORUMUPBQCHI-UHFFFAOYSA-N
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Description

3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone is a flavonoid compound found in the peels of citrus fruits, particularly satsuma peel. It is known for its anti-tumor and anti-neuroinflammatory activities. This compound is an orally available CREB activator and has been studied for its potential therapeutic effects in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone typically involves the methylation of flavonoid precursors. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in the presence of a base like potassium carbonate or sodium hydroxide, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone can be achieved through extraction from natural sources, such as citrus peels, followed by purification. Alternatively, large-scale synthesis can be performed using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the activation of the cAMP/ERK/CREB signaling pathway. This activation leads to the induction of brain-derived neurotrophic factor (BDNF) expression and the inhibition of phosphodiesterase activity. These molecular actions contribute to its anti-tumor and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    5’-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone: Another polymethoxyflavone with similar bioactive properties.

    Sinensetin: A polymethoxyflavone found in citrus fruits with anti-inflammatory and antioxidant activities.

    Hexamethoxyflavone: Known for its anti-cancer properties .

Uniqueness

3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3-hydroxy-4,5-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one

InChI

InChI=1S/C22H24O10/c1-25-12-9-10(8-11(23)16(12)26-2)15-19(28-4)14(24)13-17(27-3)20(29-5)22(31-7)21(30-6)18(13)32-15/h8-9,23H,1-7H3

InChI Key

VWAORUMUPBQCHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

Origin of Product

United States

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